molecular formula C11H18INO B13735340 N-Benzyl-2-hydroxy-N,N-dimethylethan-1-aminium iodide CAS No. 2893-60-9

N-Benzyl-2-hydroxy-N,N-dimethylethan-1-aminium iodide

Katalognummer: B13735340
CAS-Nummer: 2893-60-9
Molekulargewicht: 307.17 g/mol
InChI-Schlüssel: VFHXXXKRFGGMFQ-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Benzyl-2-hydroxy-N,N-dimethylethan-1-aminium iodide is a quaternary ammonium compound with the molecular formula C₁₁H₁₈INO. It is known for its applications in organic synthesis and biochemical research due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-Benzyl-2-hydroxy-N,N-dimethylethan-1-aminium iodide can be synthesized through the reaction of N,N-dimethylethanolamine with benzyl iodide. The reaction typically occurs in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the synthesis of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The product is then isolated and purified using techniques such as distillation and crystallization to ensure high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions

N-Benzyl-2-hydroxy-N,N-dimethylethan-1-aminium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various benzyl derivatives, while oxidation can produce benzyl alcohols or aldehydes .

Wissenschaftliche Forschungsanwendungen

N-Benzyl-2-hydroxy-N,N-dimethylethan-1-aminium iodide has several applications in scientific research:

Wirkmechanismus

The mechanism by which N-Benzyl-2-hydroxy-N,N-dimethylethan-1-aminium iodide exerts its effects involves its interaction with cellular membranes and proteins. The quaternary ammonium group allows it to bind to negatively charged sites on cell membranes, altering membrane permeability and function. This interaction can disrupt cellular processes and lead to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-Benzyl-2-hydroxy-N,N-dimethylethan-1-aminium iodide is unique due to its specific combination of the benzyl group and the quaternary ammonium structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Eigenschaften

CAS-Nummer

2893-60-9

Molekularformel

C11H18INO

Molekulargewicht

307.17 g/mol

IUPAC-Name

benzyl-(2-hydroxyethyl)-dimethylazanium;iodide

InChI

InChI=1S/C11H18NO.HI/c1-12(2,8-9-13)10-11-6-4-3-5-7-11;/h3-7,13H,8-10H2,1-2H3;1H/q+1;/p-1

InChI-Schlüssel

VFHXXXKRFGGMFQ-UHFFFAOYSA-M

Kanonische SMILES

C[N+](C)(CCO)CC1=CC=CC=C1.[I-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.